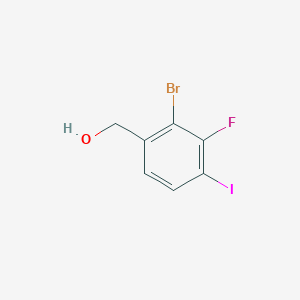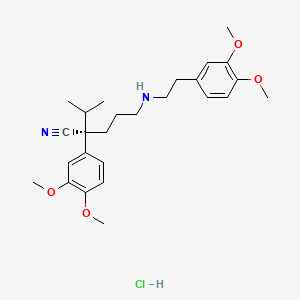
Demethylpromazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylpromazine hydrochloride is a phenothiazine derivative, closely related to promazine. It is primarily used as an antipsychotic and antiemetic agent. This compound is known for its sedative properties and is used in the treatment of various psychiatric disorders, including schizophrenia and agitation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of demethylpromazine hydrochloride typically involves the demethylation of promazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent production quality. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Demethylpromazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the phenothiazine ring or the side chains, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different pharmacological activities.
Aplicaciones Científicas De Investigación
Demethylpromazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of phenothiazine chemistry and its derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential use in treating various biological disorders.
Medicine: It is used in pharmacological research to understand its mechanism of action and to develop new antipsychotic and antiemetic drugs.
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for psychiatric disorders.
Mecanismo De Acción
Demethylpromazine hydrochloride exerts its effects primarily through antagonism of dopamine receptors in the brain. By blocking dopamine receptors, it helps to reduce symptoms of psychosis and agitation. Additionally, it has antihistaminic and anticholinergic properties, which contribute to its sedative and antiemetic effects. The compound also interacts with serotonin receptors, which may play a role in its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Promazine: A closely related compound with similar antipsychotic properties but different pharmacokinetic profiles.
Chlorpromazine: Another phenothiazine derivative with a broader spectrum of antipsychotic activity.
Methotrimeprazine: Known for its strong sedative effects and used in the treatment of severe agitation and psychosis.
Uniqueness
Demethylpromazine hydrochloride is unique in its specific receptor binding profile and its balance of antipsychotic and sedative effects. Compared to other phenothiazine derivatives, it may have fewer extrapyramidal side effects, making it a valuable option in certain clinical settings.
Propiedades
Número CAS |
17140-12-4 |
|---|---|
Fórmula molecular |
C16H19ClN2S |
Peso molecular |
306.9 g/mol |
Nombre IUPAC |
N-methyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2S.ClH/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18;/h2-5,7-10,17H,6,11-12H2,1H3;1H |
Clave InChI |
CEBUJGVTZAUTMO-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)





![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)




